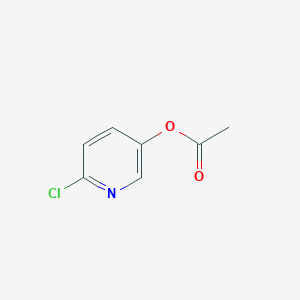

6-Chloropyridin-3-yl acetate

Descripción general

Descripción

6-Chloropyridin-3-yl acetate is an organic compound with the chemical formula C8H8ClNO2. It is a colorless to yellow liquid that is soluble in common organic solvents such as ethanol, ether, and chlorinated hydrocarbons . This compound is often used as an intermediate in organic synthesis and drug synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 6-Chloropyridin-3-yl acetate can be synthesized through several methods. One common method involves the reaction of 2-chloropyridine-5-carboxylic acid with ethyl formate . Another method includes the esterification of 6-chloro-3-pyridineacetic acid with ethanol in the presence of sulfuric acid, followed by purification through column chromatography .

Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification reactions. The process includes refluxing 6-chloro-3-pyridineacetic acid with ethanol and sulfuric acid, followed by neutralization with sodium bicarbonate and extraction with dichloromethane .

Análisis De Reacciones Químicas

Types of Reactions: 6-Chloropyridin-3-yl acetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 6-chloronicotinic acid.

Reduction: Reduction reactions can convert it into 6-chloropyridin-3-yl methanol.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: 6-Chloronicotinic acid.

Reduction: 6-Chloropyridin-3-yl methanol.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

6-Chloropyridin-3-yl acetate is characterized by its chlorinated pyridine ring and an acetate functional group. Its molecular formula is , with a molecular weight of approximately 185.61 g/mol. The compound's unique structure contributes to its reactivity and biological activity, making it a valuable building block in synthetic organic chemistry.

Medicinal Chemistry Applications

Antiviral Activity:

Recent studies have highlighted the potential of this compound derivatives as antiviral agents. For instance, compounds derived from chloropyridinyl esters have shown promising inhibitory effects against the SARS-CoV-2 3CL protease, with some exhibiting IC50 values in the nanomolar range . This suggests that derivatives of this compound could be explored further for their antiviral properties.

Synthesis of Bioactive Molecules:

The compound serves as a precursor in the synthesis of various bioactive molecules. For example, it has been utilized in the synthesis of imidazolidin-2-imines, which are screened for pharmacological activity. Additionally, it plays a role in developing novel nonsteroidal anti-inflammatory drugs (NSAIDs) that exhibit enhanced therapeutic profiles .

Organic Synthesis Applications

Building Block for Complex Molecules:

this compound is employed as a versatile building block in organic synthesis. It can undergo various reactions to yield complex structures, including heterocycles and other functionalized compounds. Its ability to participate in nucleophilic substitution reactions makes it an essential intermediate in synthetic pathways.

Synthesis of Antimicrobial Agents:

The compound has been integrated into synthetic pathways leading to antimicrobial agents. For instance, it has been used to synthesize 2-amino-4-aryl-3-cyano-pyridines that are evaluated for their antimicrobial activity. This highlights its significance in developing new antibiotics and other antimicrobial therapies.

Agricultural Applications

Insecticides and Pesticides:

In agricultural science, derivatives of this compound have been explored for their insecticidal properties. Research indicates that compounds containing this moiety can exhibit high potency against pests while maintaining low toxicity to beneficial insects . This positions them as potential candidates for environmentally friendly pest control solutions.

Neonicotinoid Development:

The compound's structure is similar to neonicotinoids, which are widely used insecticides. Studies suggest that modifications to the chloropyridine structure can lead to the development of new neonicotinoid analogs with improved efficacy and reduced toxicity to non-target organisms .

Table 1: Summary of Research Findings on this compound Derivatives

Mecanismo De Acción

The mechanism of action of 6-Chloropyridin-3-yl acetate involves its interaction with various molecular targets. The pyridine ring in its structure can act as a pharmacophore, modifying the properties of the compound and enabling it to interact with specific enzymes or receptors . This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparación Con Compuestos Similares

2-(6-Chloropyridin-3-yl)acetic acid: Similar in structure but with a carboxylic acid group instead of an acetate group.

N′-[(6-Chloropyridin-3-yl)methyl]-N-methylacetamide: A related compound with a different functional group.

Uniqueness: 6-Chloropyridin-3-yl acetate is unique due to its specific functional group, which allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis. Its solubility in common organic solvents and its ability to undergo various transformations make it particularly valuable in both research and industrial applications .

Actividad Biológica

6-Chloropyridin-3-yl acetate is a compound that has garnered attention in various biological and pharmaceutical research contexts. This article delves into its biological activity, mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorine atom at the 6-position of the pyridine ring and an acetate functional group. Its molecular formula is C_8H_8ClN_O_2, and it exhibits unique reactivity due to the electron-withdrawing nature of the chlorine substituent.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The specific mechanisms can include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Binding : It may act as a ligand for certain receptors, influencing signal transduction pathways.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. For example, studies have shown that derivatives of chloropyridine compounds can inhibit tubulin polymerization, a critical process in cell division. This inhibition can lead to cytotoxic effects on cancer cells.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | PC3 (Prostate cancer) | 2.04 |

| Similar Compound A | LNCAP (Prostate cancer) | 4.31 |

| Similar Compound B | MCF-7 (Breast cancer) | 2.81 |

These findings suggest that this compound and its analogs could serve as potential candidates for developing new anticancer therapies .

Antimicrobial Activity

Additionally, the compound has been studied for its antimicrobial properties. Research indicates that it can exhibit selective toxicity against certain pathogens without harming host cells. For instance, derivatives have shown effectiveness against Chlamydia trachomatis, which is known for causing significant health issues globally.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Chlamydia trachomatis | 64 μg/mL |

| Escherichia coli | 32 μg/mL |

These results highlight the potential use of this compound in treating infections caused by resistant bacterial strains .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other chlorinated pyridine derivatives to assess its uniqueness and efficacy.

| Compound Name | Position of Chlorine | Biological Activity |

|---|---|---|

| Methyl 2-(6-chloropyridin-3-YL)acetate | 6-position | Moderate anticancer activity |

| Ethyl 2-(6-chloropyridin-4-YL)acetate | 4-position | Lower enzyme inhibition rates |

| Ethyl 2-(6-chloropyridin-2-YL)acetate | 2-position | Minimal antimicrobial effects |

The position of the chlorine atom on the pyridine ring significantly influences the reactivity and biological properties of these compounds .

Case Study: Anticancer Activity

A study published in Cancer Research demonstrated that a derivative of this compound effectively inhibited tumor growth in xenograft models. The compound was administered at varying doses, revealing a dose-dependent response in tumor reduction.

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties against Chlamydia trachomatis. The study utilized cell viability assays and demonstrated that compounds based on the chloropyridine scaffold could selectively inhibit bacterial growth while maintaining host cell integrity.

Propiedades

IUPAC Name |

(6-chloropyridin-3-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-5(10)11-6-2-3-7(8)9-4-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWKLWOGUAXAQGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80356133 | |

| Record name | 5-Acetyloxy-2-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188057-24-1 | |

| Record name | 5-Acetyloxy-2-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.